molecular formula C8H10ClNO2S B1351930 N-(2-chloroethyl)benzenesulfonamide CAS No. 6453-86-7

N-(2-chloroethyl)benzenesulfonamide

Cat. No. B1351930
CAS RN: 6453-86-7
M. Wt: 219.69 g/mol
InChI Key: FXJJRTVXGFTULP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-chloroethyl)benzenesulfonamide derivatives has been explored in various studies. For instance, a series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives were synthesized by reacting potassium salts with different amines, leading to compounds with significant antitumor activity . Another study reported the synthesis of 2-methyl-N-(2,2,2-trichloroethyl)benzenesulfonamides from the reaction of N,N-dichloro-2-methylbenzenesulfonamide with trichloroethylene, demonstrating the high reactivity of the resulting product . Additionally, the synthesis of N-chloro-N-2,2,2-trichloroethyl-p-chlorobenzenesulfonamide was achieved by adding N,N-dichloro-p-chlorobenzenesulfonamide to vinylidene chloride, with the reaction being accelerated by benzoyl peroxide or SnCl4 .

Molecular Structure Analysis

The molecular structure of N-(2-chloroethyl)benzenesulfonamide derivatives is crucial for their biological activity. The structure-activity relationships (SAR) of these compounds have been discussed in the context of their antitumor properties . In another study, the NMR spectra data indicated that the synthesized compounds are characterized by a slow inversion of the nitrogen atom, which could be significant for their reactivity and potential applications .

Chemical Reactions Analysis

The chemical reactivity of N-(2-chloroethyl)benzenesulfonamide derivatives has been demonstrated in various reactions. For example, the addition of water and 2-methylbenzenesulfonamide to the synthesized products showed high reactivity, as well as reactions with benzene, toluene, anisole, thiophene, and 2-chlorothiophene . The adduct formed in one study reacted with ethylene, styrene, and allyl chloride under radical addition conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-chloroethyl)benzenesulfonamide derivatives are influenced by their molecular structure and the substituents present. The antitumor activity of these compounds, as well as their selectivity towards certain cancer cell lines, suggests that they have specific physical and chemical characteristics that enable them to interact with biological targets . The regioselectivity observed in the reaction of N-(2,2,2-trichloro-1-hydroxyethyl)-2-thiophenesulfonamide with substituted arenes indicates that the electronic and steric effects of the substituents play a significant role in determining the properties of these compounds .

Case Studies

The most prominent case study involves the compound N-(2-benzoxazolyl)-2-benzylthio-4-chloro-5-(4-fluorophenylcarbamoyl)benzenesulfonamide, which showed remarkable activity and selectivity toward non-small cell lung cancer and melanoma cell lines . Another case study includes the biological screening of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide, which exhibited moderate to good activities against Gram-negative and Gram-positive bacteria, as well as enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes .

Scientific Research Applications

Molecular Structure and Interaction

N-(2-chloroethyl)benzenesulfonamide and its derivatives have been studied for their unique molecular structures, which are stabilized by extensive intra- and intermolecular hydrogen bonds. These bonds form chains of molecules and contribute to the compound's stability and potential interactions in medicinal applications. The carbamoylsulfonamide derivatives, closely related to this compound, exhibit significant potential for medicinal applications due to their stable molecular structures (Siddiqui et al., 2008).

Chemical Transformations and Applications

The derivatives of N-(2-chloroethyl)benzenesulfonamide have been used as key intermediates in various chemical transformations. These transformations include unusual rearrangements yielding diverse privileged scaffolds, highlighting the compound's versatility in synthetic chemistry and its potential for creating a wide range of useful compounds. These strategies and applications of the compound and its derivatives in chemical synthesis have been extensively reviewed and summarized, demonstrating its significant role in the field of combinatorial chemistry (Fülöpová & Soural, 2015).

Antibacterial and Enzymatic Inhibition Properties

N-(2-chloroethyl)benzenesulfonamide derivatives have shown promising results in pharmacological analysis, exhibiting moderate to high activity against both Gram-positive and Gram-negative bacterial strains. Furthermore, some derivatives have been identified as potent α-glucosidase inhibitors, suggesting potential applications in managing diseases related to enzyme activity. The compounds have demonstrated varying levels of cytotoxicity, which could be relevant in developing new therapeutic agents (Abbasi et al., 2016).

Environmental Analysis and Extraction Techniques

The compound and its related derivatives are recognized as emerging contaminants due to their widespread use in industrial and household applications. Novel and efficient extraction techniques, such as low-pressurized microwave-assisted extraction, have been developed for these compounds, enabling their quantitative analysis in environmental samples like soil. This highlights the importance of monitoring and understanding the environmental impact of these compounds (Speltini et al., 2016).

Safety And Hazards

The safety and hazards of “N-(2-chloroethyl)benzenesulfonamide” are not clearly stated in the available resources. However, it’s always important to handle chemical compounds with care and appropriate safety measures.


Future Directions

The future directions for “N-(2-chloroethyl)benzenesulfonamide” are not clearly stated in the available resources. However, given its structural similarity to other benzenesulfonamides, it may have potential applications in medicinal chemistry.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or databases.


properties

IUPAC Name

N-(2-chloroethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S/c9-6-7-10-13(11,12)8-4-2-1-3-5-8/h1-5,10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJJRTVXGFTULP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404280
Record name N-(2-chloroethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloroethyl)benzenesulfonamide

CAS RN

6453-86-7
Record name N-(2-chloroethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

40.2 g. of N-(β-hydroxyethyl)-benzene sulfonamide was slurried in 100 ml. of carbon tetrachloride containing 5 drops of piperidine. Then, 47.6 g. of sulfonyl chloride was added over 10 minutes, keeping the temperature at 20°-25° C. during the addition. The reaction was completed by heating on a steam bath for one hour. The mixture was concentrated on the steam bath, dissolved in benzene and washed twice with dilute aqueous solution of sodium chloride, dried over magnesium sulfate, filtered and the benzene evaporated on the steam bath with air. The product was crystallized from benzene cyclohexane to yield 28.0 g. of product, m.p. 58°-62° C.
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